N-(3-(4-甲基哌啶-1-基)丙基)-2,4-二氧代-3-苯乙基-1,2,3,4-四氢喹唑啉-7-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .科学研究应用
抗菌和药理特性
对类似化合物的研究显示出有希望的抗菌活性和药理特性。例如,对来自同一类的化合物氯化替马氟沙星的研究表明,其对映异构体在体外抗菌活性上没有显著差异,尽管在体内观察到了一些细微差异。两个对映异构体表现出类似的药理特性,突显了该类化合物作为广谱抗微生物药剂的潜力 (Chu et al., 1991)。
CGRP受体拮抗作用
另一个应用是开发降钙素基因相关肽(CGRP)受体拮抗剂。已经开发了一种收敛、立体选择性和经济的合成方法,用于合成一种有效的CGRP受体拮抗剂,展示了该化合物在治疗由CGRP受体介导的疾病中的潜力 (Cann et al., 2012)。
抗微生物药剂
合成了具有喹唑啉酮结构的化合物,并对其抗菌和抗真菌活性进行了筛选,显示出其作为抗微生物药剂对各种病原体具有潜力 (Desai et al., 2011)。
细胞毒活性
合成带有阳离子侧链的喹唑啉衍生物已经展示出细胞毒活性,突显了其在癌症治疗中的潜力。一些衍生物在体内研究中显示出显著的生长延迟,其中某些化合物正在进一步研究其在难治模型中的治疗活性 (Bu et al., 2001)。
抗肿瘤药剂
合成并评估了一系列新型喹唑啉二酮化合物,以评估其作为抗肿瘤药剂的潜力。其中一些化合物对人类细胞系表现出显著的效力,表明它们在癌症治疗中的实用性 (Al-Romaizan et al., 2019)。
抗精神病药剂
已经合成了苯甲酰胺衍生物的杂环类似物,并评估其作为潜在抗精神病药剂的可能性。这些研究已经导致了发现具有强效体内活性的化合物,为精神疾病治疗的发展开辟了新途径 (Norman et al., 1996)。
未来方向
The future directions in the research of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidine derivatives in the pharmaceutical industry .
属性
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-19-10-15-29(16-11-19)14-5-13-27-24(31)21-8-9-22-23(18-21)28-26(33)30(25(22)32)17-12-20-6-3-2-4-7-20/h2-4,6-9,18-19H,5,10-17H2,1H3,(H,27,31)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHSRDALTIENSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。